![molecular formula C17H19NO4S B2520492 (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351615-70-7](/img/structure/B2520492.png)
(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Description
(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Antiviral Properties
- A series of compounds including N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and exhibited significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of spirothiazolidinone scaffolds for developing new antiviral molecules (Apaydın et al., 2020).
Metabolic Studies
- AZD1979, a compound with a 6-substituted-2-oxa-6-azaspiro[3.3]heptanyl derivative, showed an unusual glutathione-related metabolic pathway, including glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates, catalyzed by glutathione transferases without prior cytochrome P450–catalyzed bioactivation (Li et al., 2019).
Antimicrobial Properties
- New benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, indicating the potential of this chemical structure in creating effective antimicrobial agents (Sunitha et al., 2017).
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)18-7-5-17(6-8-18)21-9-10-23-17/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZNADBOJWKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
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